N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide
Description
Historical Context and Significance of Sulfonamide Scaffolds in Drug Discovery
The journey of sulfonamides in medicine began with a groundbreaking discovery in the 1930s. Researchers at Bayer AG, including Gerhard Domagk, were investigating coal-tar dyes for potential antimicrobial properties. researchgate.net This research led to the discovery of Prontosil, a red dye that demonstrated remarkable efficacy against streptococcal infections in mice. nih.govnih.gov In 1936, it was revealed that Prontosil was a prodrug, meaning it is metabolized in the body into its active form, sulfanilamide. nih.gov This discovery marked a pivotal moment in medical history, as sulfonamides became the first broadly effective systemic antibacterial agents, heralding the dawn of the antibiotic revolution. researchgate.net
Before the widespread availability of penicillin, sulfa drugs were instrumental in treating a wide range of bacterial infections and are credited with saving countless lives during World War II, where they were used to prevent wound infections. researchgate.netnih.gov The mechanism of action for these early antibacterial sulfonamides involves competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net This enzyme is crucial for the synthesis of folic acid, a vitamin essential for bacterial growth and replication. Since humans obtain folic acid from their diet, sulfonamides selectively target bacteria without harming the host. researchgate.net The discovery of Prontosil not only provided a powerful new class of drugs but also established the fundamental principle of antimetabolite therapy, paving the way for modern drug screening and development. nih.gov
Evolution of Sulfonamide Research: Beyond Traditional Antimicrobials
While the initial success of sulfonamides was in combating bacterial infections, the therapeutic applications of this versatile scaffold have expanded dramatically over the decades. nih.govresearchgate.net As bacterial resistance to early sulfa drugs emerged, research efforts diversified, leading to the discovery of sulfonamide derivatives with a wide spectrum of biological activities. nih.govnih.gov This evolution transformed the sulfonamide moiety from a simple antibacterial agent into a privileged scaffold in drug design. nih.gov
Researchers found that modifications to the core sulfonamide structure could yield compounds with entirely different therapeutic uses. nih.gov For instance, the development of sulfonylureas, such as tolbutamide (B1681337) and glipizide, provided a new class of oral hypoglycemic agents for the treatment of type 2 diabetes by stimulating insulin (B600854) release from pancreatic beta cells. nih.gov Another significant advancement was the creation of thiazide diuretics, like hydrochlorothiazide, which are sulfonamide-based drugs used to treat hypertension and edema. researchgate.netmdpi.com
The exploration of sulfonamides has continued to yield novel therapeutic agents for various conditions, including:
Antiviral agents : Certain sulfonamides have shown promise in combating viral infections. nih.govnih.gov
Anticancer agents : The sulfonamide group is present in several anticancer drugs, such as indisulam, dabrafenib, and pazopanib, which can act as inhibitors of enzymes like carbonic anhydrase that are involved in tumor growth. nih.govnih.gov
Anti-inflammatory drugs : Some sulfonamide derivatives exhibit anti-inflammatory properties. jsynthchem.com
Enzyme inhibitors : A major area of research has been the development of sulfonamides as inhibitors of specific enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.govnih.gov
This expansion beyond antimicrobial use underscores the chemical and biological versatility of the sulfonamide scaffold, solidifying its enduring importance in modern medicinal chemistry. nih.govresearchgate.net
Overview of Contemporary Academic Interest in Substituted Benzenesulfonamides
Contemporary research continues to explore the vast potential of substituted benzenesulfonamides, the chemical class that includes N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide. Academic interest is driven by the need for new therapeutic agents to address challenges such as increasing antimicrobial resistance and the demand for more selective and potent drugs for various diseases. nih.govnih.gov The benzenesulfonamide (B165840) framework allows for extensive structural modification, enabling chemists to fine-tune the pharmacological properties of the molecules to interact with specific biological targets. researchgate.net
A significant focus of current research is the design of benzenesulfonamide derivatives as highly selective enzyme inhibitors. nih.gov Carbonic anhydrases (CAs) remain a primary target, with numerous studies focusing on developing isoform-selective inhibitors. nih.gov For example, targeting tumor-associated isoforms like hCA IX is a promising strategy for cancer therapy. nih.gov Research has shown that the nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen strongly influences the compound's inhibitory potency and selectivity against different CA isoforms. nih.gov
Furthermore, substituted benzenesulfonamides are being actively investigated for other therapeutic applications:
Antibacterial Agents : In response to rising drug resistance, novel benzenesulfonamide derivatives are being synthesized and evaluated against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anticancer Activity : Beyond carbonic anhydrase inhibition, benzenesulfonamides are being explored as inhibitors of other cancer-related targets, such as the β-catenin pathway, which is implicated in colorectal cancer. nih.gov
Neurological Disorders : The potential of N-substituted aryl sulfonamides as agents for treating conditions like Alzheimer's disease is also being explored, with some compounds showing promise as cholinesterase inhibitors. nih.govnih.gov
The synthesis of these novel derivatives often involves coupling substituted anilines with substituted benzenesulfonyl chlorides, allowing for the creation of large libraries of compounds for biological screening. researchgate.net This modular synthesis approach facilitates the exploration of structure-activity relationships (SAR), which are crucial for optimizing lead compounds into effective drug candidates.
Scope and Objectives of Research on this compound and Analogous Structures
While specific academic research on this compound is not extensively published, the objectives for investigating this compound and its analogs can be inferred from studies on structurally similar N-phenyl-4-chlorobenzenesulfonamides. The core structure, featuring a 4-chlorobenzenesulfonyl group linked to an aminophenyl ring, presents a valuable template for developing new therapeutic agents.
The primary research objectives for this class of compounds typically revolve around synthesis and biological evaluation for various therapeutic targets:
Synthesis of Novel Derivatives : A key objective is the chemical synthesis of a series of analogs. This often involves reacting 4-chlorobenzenesulfonyl chloride with various substituted anilines (such as 3-aminoaniline for the title compound) to create a library of molecules. researchgate.net Further modifications can be made to the amino group on the phenyl ring to explore a wider chemical space.
Evaluation of Antibacterial Activity : A foundational goal for many sulfonamide-based research programs is to assess antibacterial efficacy. Studies on analogous N-phenyl-4-chlorobenzenesulfonamides have evaluated their activity against both Gram-positive and Gram-negative bacteria to identify new leads for combating infectious diseases. researchgate.net
Investigation as Enzyme Inhibitors : A major focus is the evaluation of these compounds as inhibitors of clinically relevant enzymes. Based on the benzenesulfonamide scaffold, key targets include:
Carbonic Anhydrases (CAs) : Many studies design and test substituted benzenesulfonamides for their ability to inhibit various CA isoforms (e.g., hCA I, II, IX, XII). The goal is often to find potent and isoform-selective inhibitors for potential use in glaucoma or cancer. nih.gov
Cholinesterases : Analogs are also screened for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. nih.gov
Exploration of Anticancer Potential : Given the established role of sulfonamides in oncology, a critical objective is to screen these compounds for anticancer activity. Research on N-(heterocyclylphenyl)benzenesulfonamides, for example, has identified potent inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in certain cancers. nih.gov The table below shows the inhibitory concentrations (IC₅₀) of an analogous N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide against two human colorectal cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | SW480 | 2 |
| HCT116 | 0.12 | |
| Data derived from research on analogous structures. nih.gov |
The overarching scope is to establish clear structure-activity relationships (SAR) for this class of compounds. By systematically altering the substituents on both aromatic rings, researchers aim to understand how these changes affect biological activity, potency, and selectivity, ultimately leading to the identification of promising lead compounds for further drug development.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMTIBRQPYMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N 3 Aminophenyl 4 Chlorobenzene 1 Sulfonamide and Analogs
General Principles of Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. researchgate.net These compounds are typically prepared through several established methods, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the final molecule.
Reaction of Arylsulfonyl Chlorides with Amines
The most conventional and widely employed method for synthesizing sulfonamides is the reaction between an arylsulfonyl chloride and a primary or secondary amine. rsc.orgwikipedia.orgfrontiersrj.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org The reaction is generally robust and high-yielding. rsc.org
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the stable sulfonamide product. This classical approach forms the basis of the Hinsberg reaction, a chemical test used to distinguish between primary, secondary, and tertiary amines. wikipedia.org
Table 1: Key Components in Classical Sulfonamide Synthesis
| Reactant Type | Example | Role |
|---|---|---|
| Sulfonylating Agent | Arylsulfonyl Chloride | Provides the sulfonyl group (R-SO₂) |
| Nucleophile | Primary or Secondary Amine | Provides the nitrogen atom for the sulfonamide bond |
| Base | Pyridine, Triethylamine | Scavenges the HCl byproduct |
One-Pot Synthetic Strategies for Sulfonamide Formation
To improve efficiency, reduce waste, and simplify procedures, various one-pot synthetic strategies have been developed. These methods avoid the isolation of intermediate compounds, such as the often-toxic sulfonyl chlorides. thieme.de
One such approach involves the in situ generation of sulfonyl chlorides from thiols. This can be achieved by oxidizing the thiol using an N-halosuccinimide, like N-chlorosuccinimide (NCS), in the presence of a chloride source. The resulting sulfonyl chloride is immediately reacted with an amine in the same reaction vessel to afford the desired sulfonamide. organic-chemistry.org
Another innovative one-pot method starts from aromatic carboxylic acids and amines. This process utilizes copper-catalyzed decarboxylative chlorosulfonylation, where the carboxylic acid is converted into a sulfonyl chloride intermediate, which then reacts with an amine to form the sulfonamide. princeton.eduacs.orgprinceton.edu This strategy is advantageous as it uses readily available carboxylic acids as starting materials. acs.orgprinceton.edu More advanced one-pot syntheses also employ sequential iron- and copper-catalyzed reactions for the C-H amidation of activated arenes with primary sulfonamides. thieme.dethieme-connect.com
Targeted Synthesis of N-(3-aminophenyl)-arylsulfonamide Architectures
The synthesis of N-(3-aminophenyl)-arylsulfonamides leverages the general principles of sulfonamide formation, tailored to the specific reactivity of the precursors required for this particular architecture.
Synthesis of N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide
The direct synthesis of this compound is most effectively achieved through the classical reaction of an arylsulfonyl chloride with an appropriate diamine. The logical precursors for this synthesis are 4-chlorobenzene-1-sulfonyl chloride and m-phenylenediamine (B132917) (1,3-diaminobenzene).
In this reaction, one of the amino groups of m-phenylenediamine acts as the nucleophile, attacking the sulfonyl chloride. By carefully controlling the stoichiometry—typically by using an excess of the diamine—the reaction can be directed to favor monosulfonylation, thereby minimizing the formation of the disulfonylated byproduct. The reaction is conducted in the presence of a base like pyridine to neutralize the generated HCl.
Table 2: Proposed Synthesis of this compound
| Step | Reagent 1 | Reagent 2 | Base | Product |
|---|
| 1 | 4-chlorobenzene-1-sulfonyl chloride | m-phenylenediamine | Pyridine | this compound |
Synthesis of Related N-(3-aminophenyl)-arylsulfonamide Hydrochlorides
The presence of a free amino group in the N-(3-aminophenyl)-arylsulfonamide structure allows for the straightforward formation of acid addition salts, such as hydrochlorides. The synthesis of the hydrochloride salt is typically achieved after the sulfonamide has been formed and purified.
The process involves dissolving the parent sulfonamide, this compound, in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol). A solution of hydrochloric acid, either aqueous or as a gas dissolved in an anhydrous solvent, is then added to the mixture. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. This method is a standard procedure for converting a free base into its corresponding hydrochloride salt. google.com
Advanced Synthetic Approaches
Beyond the classical methods, advanced synthetic strategies offer milder conditions, broader substrate scope, and access to complex sulfonamide structures. rsc.orgthieme-connect.com These modern techniques often rely on transition-metal catalysis.
Palladium-catalyzed reactions have been developed for the synthesis of aryl sulfonamides from arylboronic acids. nih.gov This approach allows for the coupling of arylboronic acids with sources of sulfur dioxide and an amine, providing a convergent route to diverse sulfonamides under mild conditions. rsc.orgnih.gov
Copper-catalyzed C-N cross-coupling reactions represent another significant advancement. However, the reduced nucleophilicity of sulfonamides compared to simple amines can present a challenge for these transformations. thieme-connect.com
More recently, electrochemical methods have emerged as an environmentally benign alternative. The electrochemical oxidative coupling of readily available thiols and amines can produce sulfonamides directly. This process is driven by electricity, requires no chemical oxidants or catalysts, and generates hydrogen gas as the only byproduct. acs.org
Table 3: Comparison of Sulfonamide Synthetic Approaches
| Method | Starting Materials | Key Features |
|---|---|---|
| Classical Synthesis | Arylsulfonyl chloride, Amine | Robust, widely used, generates HCl byproduct. wikipedia.org |
| One-Pot from Thiols | Thiol, Amine, Oxidant (e.g., NCS) | Avoids isolation of sulfonyl chloride. organic-chemistry.org |
| Decarboxylative Coupling | Aryl carboxylic acid, Amine, Copper catalyst | Uses readily available starting materials. princeton.edu |
| Palladium-Catalyzed Coupling | Arylboronic acid, SO₂ source, Amine | Mild conditions, broad functional group tolerance. nih.gov |
| Electrochemical Synthesis | Thiol, Amine | Environmentally friendly, no chemical reagents required. acs.org |
Microwave-Assisted Synthesis of Sulfonamide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov This technology is highly applicable to the synthesis of sulfonamide derivatives.
For instance, the synthesis of various pyrazoline-containing benzenesulfonamide (B165840) derivatives has been successfully achieved using microwave irradiation. In a typical procedure, a suitable chalcone (B49325) derivative is reacted with a hydrazinobenzenesulfonamide hydrochloride in ethanol. The mixture is subjected to microwave irradiation at a controlled temperature and pressure, leading to the formation of the desired product in a matter of minutes. nih.gov This approach offers a rapid and efficient alternative to traditional reflux methods. mdpi.com
Research into the microwave-assisted synthesis of other sulfonamides has demonstrated the versatility of this technique. One-pot syntheses starting from sulfonic acids, which avoid the isolation of sulfonyl chloride intermediates, have been developed, further simplifying the process and enhancing efficiency. nih.gov The key advantages are the substantial reduction in reaction time and often an improvement in yield, as illustrated by comparative studies. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Analogous Sulfonamide Derivatives
| Product Class | Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazoline Benzenesulfonamides | Chalcones, Hydrazinobenzenesulfonamide | Microwave | 7 min | Not specified | nih.gov |
| Thiosemicarbazones | Thiosemicarbazides, Aldehydes | Microwave (Solvent-free) | 3 min | 88-98% | mdpi.com |
| Thiosemicarbazones | Thiosemicarbazides, Aldehydes | Conventional Reflux | 8 hours | Lower than MW | mdpi.com |
| Biphenyl-carboxamides | Hydrazonopropanals, Acetoacetanilide | Microwave | Not specified | 95% (chemoselective) | nih.gov |
This table presents data for structurally related compounds to illustrate the advantages of microwave-assisted synthesis in the broader class of sulfonamide-containing molecules.
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In sulfonamide synthesis, this often involves replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water.
A notable green methodology for sulfonamide synthesis involves conducting the reaction of sulfonyl chlorides and amines in an aqueous medium under basic pH control, often using sodium carbonate. researchgate.net This approach not only avoids hazardous organic solvents but also simplifies product isolation, as the sulfonamide often precipitates from the aqueous solution and can be collected by simple filtration.
Further aligning with green chemistry principles, researchers have explored boric acid-catalyzed condensation reactions between carboxylic acids and amines as a method for amide bond formation, which generates water as the only byproduct. walisongo.ac.id While this example pertains to amides, the underlying principle of using benign catalysts and minimizing waste is a central goal in the green synthesis of all chemical compounds, including sulfonamides. The ideal green synthesis would have a high atom economy and a low process mass intensity (PMI), reflecting a reduction in waste generated per kilogram of product. walisongo.ac.id
Derivatization Strategies for Structural Diversification
Derivatization of a lead compound like this compound is crucial for developing structure-activity relationships (SAR) and optimizing its properties. The presence of multiple reactive sites—the sulfonamide nitrogen, the free aromatic amine, and the two benzene (B151609) rings—offers numerous opportunities for structural modification. researchgate.netnih.gov
Introduction of Varied Aryl and Heteroaryl Substituents
Introducing a diverse range of aryl and heteroaryl groups can significantly impact the biological activity and physicochemical properties of the parent molecule. For sulfonamide-containing scaffolds, this is a common strategy to explore new chemical space.
One approach involves the synthesis of a library of N-(aryl/heteroaryl) benzenesulfonamide derivatives by reacting a substituted benzenesulfonyl chloride with various aromatic and heteroaromatic amines. nih.gov This allows for the systematic variation of the substituent attached to the sulfonamide nitrogen. For a molecule like this compound, further derivatization could occur at the free 3-amino group. For example, this primary amine can react with various isocyanates to form urea (B33335) derivatives, thereby introducing new aryl or heteroaryl moieties. researchgate.net
Table 2: Examples of Aryl and Heteroaryl Derivatization on Analogous Sulfonamide Scaffolds
| Parent Scaffold | Reagent | Resulting Moiety | Purpose | Reference |
|---|---|---|---|---|
| 2-Chlorobenzenesulfonamide | Various Anilines/Heteroaromatic Amines | N-(Aryl/Heteroaryl) group | Anticancer activity screening | nih.gov |
| 4-Nitrobenzenesulfonamide | α-Haloketones, then rearrangement | Tetrasubstituted Pyridines | Synthesis of novel heterocycles | nih.gov |
| N-(4-aminophenyl)benzamide | Various Isocyanates | 1-(4-Benzamidophenyl)-3-arylurea | General derivatization | researchgate.net |
This table showcases derivatization strategies on similar benzenesulfonamide and aminophenyl structures to illustrate potential modifications for the target compound.
Functionalization at Amine and Benzene Moieties
The free amino group on the meta-position of the aniline (B41778) ring in this compound is a prime site for functionalization. Standard reactions for primary aromatic amines can be employed to create a wide array of derivatives.
Alkylation or arylation of the sulfonamide N-H bond is a common strategy. For instance, N-phenyl-4-chlorobenzenesulfonamide has been alkylated using various alkyl and aralkyl halides in a basic aprotic solvent to produce N,N-disubstituted sulfonamides. researchgate.net Similarly, the free 3-amino group can be functionalized. Derivatization of aminophenyl groups is a well-established technique to modify molecular properties or to act as a chemical tag for analytical purposes. nih.govrowan.edunsf.govresearchgate.net For example, the amino group can be converted into amides via reaction with acyl chlorides or into ureas via reaction with isocyanates, introducing new functional groups and substituents. researchgate.net
While the benzene rings are generally deactivated towards electrophilic substitution due to the electron-withdrawing sulfonamide group, targeted functionalization could potentially be achieved under specific conditions or through metal-catalyzed cross-coupling reactions if a suitable leaving group were present.
Table 3: Potential Functionalization Reactions at Amine Groups in Analogous Structures
| Starting Material Type | Reagent | Functional Group Formed | Reference |
|---|---|---|---|
| N-Phenyl-4-chlorobenzenesulfonamide | Benzyl chloride, Allyl bromide | N-Alkyl/N-Aralkyl Sulfonamide | researchgate.net |
| 4-Nitroaniline (precursor to aminophenyl) | Acyl chlorides | Amide | researchgate.net |
| 4-Aminophenyl derivatives | Isocyanates | Urea | researchgate.net |
This table provides examples of functionalization on the nitrogen atoms of analogous sulfonamides and aminophenyl compounds.
Spectroscopic and Analytical Characterization Methodologies for N 3 Aminophenyl 4 Chlorobenzene 1 Sulfonamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide, both ¹H and ¹³C NMR are employed to map out the precise arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings, as well as the amine (NH₂) and sulfonamide (NH) protons.
The protons on the 4-chlorobenzene ring typically appear as a pair of doublets due to the symmetry of the para-substitution. The protons ortho to the sulfonyl group are deshielded and appear at a higher chemical shift compared to the protons meta to this group. The protons on the 3-aminophenyl ring exhibit a more complex splitting pattern due to their meta-substitution, resulting in four distinct signals. The amine and sulfonamide protons are expected to appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (sulfonamide) | ~10.0-10.5 | Broad Singlet |
| Aromatic (ortho to -SO₂-) | ~7.7-7.9 | Doublet |
| Aromatic (meta to -SO₂-) | ~7.5-7.6 | Doublet |
| Aromatic (3-aminophenyl) | ~6.5-7.2 | Multiplet |
| NH₂ (amine) | ~5.0-5.5 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display signals for each unique carbon atom in the molecule. The carbon atoms directly attached to the chlorine and the sulfonyl group on the 4-chlorobenzene ring, as well as the carbons attached to the amino and sulfonamide groups on the 3-aminophenyl ring, will have characteristic chemical shifts. The symmetry of the 4-chlorobenzene moiety results in fewer signals than the number of carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-S) | ~140-142 |
| Aromatic (C-Cl) | ~138-140 |
| Aromatic (C-N, sulfonamide) | ~137-139 |
| Aromatic (C-N, amine) | ~148-150 |
| Aromatic (CH, ortho to -SO₂-) | ~129-130 |
| Aromatic (CH, meta to -SO₂-) | ~128-129 |
| Aromatic (CH, 3-aminophenyl) | ~110-130 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₁ClN₂O₂S, corresponding to a molecular weight of approximately 282.75 g/mol .
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, HR-MS would be used to confirm its molecular formula, C₁₂H₁₁ClN₂O₂S. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in characteristic isotopic patterns in the mass spectrum, further confirming the elemental composition.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of relatively nonpolar and thermally stable compounds. In APCI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) experiments on these precursor ions would induce fragmentation, providing valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational frequencies include the N-H stretching of the primary amine and the sulfonamide, the asymmetric and symmetric stretching of the S=O group, the S-N stretching, and the C-Cl stretching. The presence of two distinct N-H stretching bands for the primary amine (asymmetric and symmetric) is a key diagnostic feature. The strong absorptions from the sulfonyl group are also highly characteristic.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Asymmetric Stretch | ~3450-3400 | Medium |
| N-H (Amine) | Symmetric Stretch | ~3350-3300 | Medium |
| N-H (Sulfonamide) | Stretch | ~3250-3200 | Medium |
| C-H (Aromatic) | Stretch | ~3100-3000 | Medium-Weak |
| S=O (Sulfonamide) | Asymmetric Stretch | ~1350-1320 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | ~1170-1150 | Strong |
| S-N (Sulfonamide) | Stretch | ~950-900 | Medium |
| C-Cl (Aromatic) | Stretch | ~750-700 | Strong |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing fundamental insight into the elemental composition of a synthesized compound. This method is crucial for verifying the empirical formula of newly synthesized molecules such as this compound and its derivatives. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.
The principle of modern elemental analysis, often referred to as CHNS analysis, involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This high-temperature combustion converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then passed through a series of detectors, typically using gas chromatography, which separates and quantifies each gas. The results are then used to calculate the percentage by mass of each element in the original sample.
For a synthesized compound, the experimentally determined percentages of C, H, N, and S are compared against the theoretical percentages calculated from its proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms that the desired molecular structure has been successfully synthesized. This verification is a critical step in the characterization of new chemical entities, ensuring the integrity of the compound for subsequent spectroscopic, analytical, and biological studies.
Below is a data table outlining the calculated elemental composition for this compound.
Table 1. Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 50.97 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 3.93 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.54 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 9.91 |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.32 |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.34 |
| Total | 282.77 | 100.00 |
Note: The calculated percentages are based on the molecular formula C₁₂H₁₁ClN₂O₂S and the atomic masses of the elements.
Computational and in Silico Studies of N 3 Aminophenyl 4 Chlorobenzene 1 Sulfonamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the molecular level.
The binding geometry, or pose, of the ligand within the active site of the protein is crucial for its activity. Docking studies reveal the precise orientation of the molecule, allowing researchers to understand which parts of the molecule are interacting with specific amino acid residues of the target protein.
Table 1: Predicted Binding Affinities of Selected Sulfonamide Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 |
| 1,2,4-Triazine sulfonamides | 3RHK | -2.261 to -5.277 |
Note: This table is illustrative and based on data for various sulfonamide derivatives, not specifically N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide.
The stability of the ligand-target complex is governed by various intermolecular forces, with hydrogen bonds playing a particularly important role. Molecular docking simulations provide detailed insights into these interactions. The sulfonamide group (-SO2NH-) itself is a potent hydrogen bond donor and acceptor.
Studies on related sulfonamide compounds have highlighted the significance of hydrogen bonding in their mechanism of action. For example, in the docking of some sulfonamide derivatives with the penicillin-binding protein 2X (PBP-2X), favorable hydrogen bond interactions were observed with amino acid residues such as GLY 664, VAL 662, and ARG 426 in the active site rjb.ro. Similarly, in another study, the nitrogen and oxygen atoms of the sulfonamide group in 1,2,4-triazine sulfonamide derivatives were found to form hydrogen bonds with receptor residues like LYS-725 and PRO-606 mdpi.com. These interactions are critical for the stable binding of the ligand to the target.
A significant application of molecular docking is in the identification of potential biological targets for a given compound. By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. For sulfonamide derivatives, a wide range of biological targets have been identified, reflecting their diverse pharmacological activities.
Historically, sulfonamides are known to target dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is a key enzyme in the folate synthesis pathway nih.gov. More recent computational studies have explored their interactions with other targets. For instance, penicillin-binding proteins (PBP-2X) have been identified as a target for some sulfonamides, suggesting their potential as antibacterial agents with a mechanism similar to beta-lactam antibiotics rjb.ro. Furthermore, enzymes such as carbonic anhydrases have been identified as targets for sulfonamides in the context of cancer therapy unar.ac.id. The binding site is the specific region on the target protein where the ligand binds. Docking studies precisely map out this binding pocket and the key amino acid residues involved in the interaction.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide insights into the molecular structure, stability, and reactivity of compounds like this compound.
Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For sulfonamides, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available nih.gov.
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. For flexible molecules like this compound, identifying the lowest energy conformer is crucial as it is often the biologically active conformation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity nih.govnih.gov.
For various sulfonamide derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies and to visualize their spatial distribution. This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions and interactions with biological targets. For example, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule nih.gov.
Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 nih.gov |
Note: This table provides an example of HOMO-LUMO data for a related compound to illustrate the concept.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov This technique is instrumental in understanding a molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for biological activity. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue).
For sulfonamide derivatives, MEP analysis reveals specific and predictable charge distribution patterns. The negative potential regions are typically concentrated around the electronegative oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the sulfonamide moiety. These areas represent the most likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the most positive potential is generally located around the hydrogen atoms of the amine (-NH₂) group, indicating these are probable sites for nucleophilic attack. researchgate.net This detailed charge mapping helps in predicting how a molecule like this compound would interact with a biological target, guiding the design of derivatives with enhanced binding affinity.
Reactivity Indexes and Thermochemical Properties
The chemical reactivity and stability of this compound derivatives are quantitatively assessed using reactivity indexes derived from Density Functional Theory (DFT). These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. acs.orgacs.org The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. acs.org
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other global reactivity descriptors such as ionization potential, electron affinity, chemical hardness (η), and chemical softness (S) provide further insights into the molecule's reactivity profile. researchgate.net Thermochemical properties, calculated through methods like DFT, offer data on the thermodynamic stability of the compounds. mdpi.com These computational analyses are vital for predicting the behavior of sulfonamide derivatives in biological systems.
Table 1: Representative Global Reactivity Descriptors for a Sulfonamide Derivative
| Descriptor | Value |
|---|---|
| HOMO Energy (eV) | -5.72 |
| LUMO Energy (eV) | -2.00 |
| Energy Gap (ΔE) (eV) | 3.72 |
| Ionization Potential (I) (eV) | 5.72 |
| Electron Affinity (A) (eV) | 2.00 |
| Chemical Hardness (η) (eV) | 1.86 |
| Chemical Softness (S) (eV⁻¹) | 0.27 |
Data is representative for a sulfonamide-Schiff base derivative and serves as an illustrative example. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. acs.org For sulfonamide derivatives, these predictive models are used to identify candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical trials. researchgate.net Computational tools can effectively screen large libraries of compounds, flagging those with potential liabilities such as poor absorption or high toxicity.
In Silico Pharmacokinetic Profiling
The pharmacokinetic profile of a drug candidate determines its bioavailability and efficacy. In silico models predict key parameters that govern a molecule's journey through the body. For sulfonamide derivatives, these predictions often indicate good potential for oral bioavailability. icm.edu.pl Important predicted properties include human intestinal absorption, permeability through Caco-2 cell monolayers (an in vitro model of the intestinal wall), plasma protein binding, and the ability to cross the blood-brain barrier (BBB). researchgate.net Adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five, is also assessed to ensure the compound has physicochemical properties consistent with orally active drugs. researchgate.net
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for Representative Sulfonamide Derivatives
| Parameter | Predicted Value/Status |
|---|---|
| Molecular Weight (g/mol) | < 500 |
| LogP (Lipophilicity) | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Lipinski's Rule Violations | 0 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier (BBB) Permeation | Low / High (Varies by derivative) |
These values represent a typical profile for drug-like sulfonamide derivatives based on in silico predictions. researchgate.netresearchgate.neticm.edu.pl
Metabolic Stability Prediction
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net A compound's metabolic stability directly influences its half-life and oral bioavailability. nih.gov In silico tools are employed to predict the sites on a molecule most vulnerable to metabolism, often referred to as "metabolic hotspots." By identifying these sites on sulfonamide derivatives, medicinal chemists can make structural modifications to block metabolism, thereby enhancing the compound's stability and duration of action. researchgate.netnih.gov Common metabolic pathways for sulfonamides include hydroxylation and N-dealkylation, processes that can be predicted with computational models. researchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential steric and electronic features a molecule must possess to interact with a specific biological target. semanticscholar.org A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or from the 3D structure of the target's binding site (structure-based). semanticscholar.org
Once a pharmacophore model for a series of active sulfonamide derivatives is developed, it can be used as a 3D query in a virtual screening campaign. researchgate.net This process involves searching large chemical databases for molecules that match the pharmacophore hypothesis. researchgate.net Hits from the virtual screen are then subjected to further analysis, such as molecular docking, to prioritize compounds for synthesis and biological testing. researchgate.netresearchgate.net This approach has been successfully used to identify novel sulfonamide derivatives with desired biological activities.
Molecular Dynamics Simulations to Study Dynamic Binding
While molecular docking provides a static snapshot of a ligand binding to its receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations are computational methods that model the movements of atoms and molecules, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. researchgate.net
For this compound derivatives, MD simulations are used to validate docking poses, assess the stability of key interactions (like hydrogen bonds), and calculate binding free energies using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These simulations confirm that the ligand remains stably bound within the active site of the target protein, providing a more accurate prediction of its binding affinity and mechanism of action. researchgate.net
Mechanistic Insights into the Biological Actions of N 3 Aminophenyl 4 Chlorobenzene 1 Sulfonamide Analogs
Molecular Mechanisms of Enzyme Inhibition
Analogs of N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide have been investigated as inhibitors of various enzymes crucial to cancer progression, most notably carbonic anhydrases (CAs) and protein kinases. The core of their inhibitory action lies in their ability to interact with the active sites of these enzymes, thereby blocking their catalytic function.
The inhibitory activity of sulfonamide-based compounds is often attributed to their interaction with the metallic cofactor within the enzyme's active site. In the case of carbonic anhydrases, the sulfonamide group (-SO2NH2) coordinates with the zinc ion (Zn2+) present in the active site. This interaction is crucial for the high-affinity binding of these inhibitors.
Structural studies of sulfonamides complexed with carbonic anhydrase II have elucidated key interactions that stabilize the inhibitor within the active site. The phenylethyl moiety of some sulfonamide inhibitors has been observed to fill the active site, engaging in van der Waals interactions with amino acid residues such as Gln92, Val121, Phe131, Leu198, and Thr200. nih.gov A particularly important interaction is the stacking of the inhibitor's aromatic rings with the side chain of Phe131. nih.gov This interaction can orient the inhibitor towards either the hydrophobic or hydrophilic half of the active site, influencing its binding mode and inhibitory potency. nih.gov The ability of the sulfonamide to form these specific interactions determines its efficacy and selectivity towards different carbonic anhydrase isoforms. nih.gov
The potency of enzyme inhibition by this compound analogs is quantified through kinetic studies that determine their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to achieve a 50% reduction in enzyme activity.
While specific kinetic data for this compound is not extensively available in the public domain, studies on related sulfonamide derivatives demonstrate a wide range of inhibitory activities against various carbonic anhydrase isoforms. For instance, a series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, which share the benzenesulfonamide (B165840) core, exhibited Ki values ranging from 6.1 to 568.8 nM against the tumor-associated carbonic anhydrase IX isoform. nih.gov Another study on 4-substituted pyridine-3-sulfonamides reported inhibitory activities with Ki values reaching 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com These findings highlight the potential of the sulfonamide scaffold in designing potent and selective enzyme inhibitors.
| Compound Class | Target Enzyme | Ki (nM) |
| N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides | hCA IX | 6.1 - 568.8 |
| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 137 |
| 4-Substituted Pyridine-3-sulfonamides | hCA XII | 91 |
Cellular Mechanisms of Antiproliferative Activity
Beyond direct enzyme inhibition, analogs of this compound exert their anticancer effects by modulating key cellular processes that govern cell growth and survival. These mechanisms include the regulation of the cell cycle, induction of programmed cell death, and alteration of cancer-related gene and protein expression.
The uncontrolled proliferation of cancer cells is a hallmark of the disease, often stemming from dysregulation of the cell cycle. Certain sulfonamide derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell division. For example, studies on novel thiopyran analogs have demonstrated their ability to induce cell cycle arrest. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins. The induction of cell cycle arrest can be a critical step leading to the subsequent activation of apoptotic pathways.
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their continued growth and survival. Analogs of this compound have been shown to induce apoptosis in cancer cells, making it a key mechanism of their antiproliferative activity. The induction of apoptosis is often characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases, a family of proteases that execute the apoptotic program. The B-cell lymphoma 2 (BCL-2) family of proteins plays a critical role in regulating apoptosis, with a balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members determining the cell's fate. nih.gov
The antiproliferative effects of this compound analogs are intricately linked to their ability to modulate the expression and activity of critical genes and proteins involved in cancer.
P53 and P21: The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.gov Upon activation, p53 can transcriptionally activate its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest. nih.govnih.gov Inhibition or depletion of certain enzymes targeted by sulfonamides can lead to an increase in the expression of p53 and p21, thereby contributing to the antiproliferative effects. nih.gov
BCL-2 Family Proteins: The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov The ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the BAX/BCL-2 ratio favors the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. nih.gov
β-catenin: The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. A close analog of the subject compound, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, has been identified as a potent inhibitor of β-catenin. nih.gov This compound demonstrated significant inhibition of cancer cell proliferation with IC50 values of 2 µM in SW480 and 0.12 µM in HCT116 colorectal cancer cell lines. nih.gov By inhibiting β-catenin, these analogs can effectively suppress the downstream signaling pathways that drive tumor growth.
| Cell Line | Compound | IC50 (µM) |
| SW480 | N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | 2 |
| HCT116 | N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | 0.12 |
Interference with Cellular Proliferation Markers (e.g., Ki67)
Recent research has shed light on the ability of N-(phenyl)-4-chlorobenzenesulfonamide derivatives to modulate key markers of cellular proliferation, such as the Ki67 protein. A notable example is the analog N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, which has demonstrated significant effects in preclinical cancer models.
In a study investigating its antitumor activity, this compound was shown to reduce the expression of the proliferation marker Ki67 in HCT-116 xenografted mice. nih.gov This finding is significant as Ki67 is a well-established marker of actively dividing cells, and its downregulation is indicative of an antiproliferative effect. The inhibition of Ki67 expression by this analog suggests a potential mechanism of action for this compound and related compounds in halting tumor growth by interfering with the cell cycle machinery.
Table 1: Effect of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide on Ki67 Expression
| Compound | Model | Effect on Ki67 | Implication |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | HCT-116 xenograft in mice | Reduced expression | Antiproliferative activity |
Interaction with Tubulin Polymerization
The sulfonamide scaffold is increasingly recognized for its potential to interact with the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis, cell signaling, and intracellular transport. Several sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, a process essential for microtubule formation. nih.govmdpi.com This inhibition disrupts the dynamic instability of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in cancer cells.
While direct studies on this compound's effect on tubulin are emerging, the established activity of its structural analogs strongly suggests a similar mechanism. For instance, novel small molecules with sulfonamide moieties have been shown to directly bind to tubulin and inhibit its polymerization. nih.gov These compounds often act as microtubule-destabilizing agents, similar to other well-known mitotic inhibitors. nih.gov The collective evidence points towards the likelihood that this compound and its analogs may exert their cytotoxic effects, at least in part, through the disruption of microtubule dynamics.
Table 2: Activity of Sulfonamide Analogs as Tubulin Polymerization Inhibitors
| Compound Type | Mechanism of Action | Cellular Effect |
| Novel Sulfonamide Derivatives | Inhibition of tubulin polymerization | G2/M cell cycle arrest, Apoptosis |
| PTC-028 (Structural Analog) | Inhibition of microtubule polymerization | Suppression of cancer cell growth |
Biological Pathways Affected by Sulfonamide Derivatives
The biological activities of sulfonamide derivatives extend beyond single-target interactions, often impacting broader cellular pathways. The classical mechanism of action for sulfonamides in microbiology involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov This disruption of the folate pathway ultimately inhibits DNA and RNA synthesis, leading to a bacteriostatic effect.
In eukaryotic cells, and particularly in the context of cancer, sulfonamide derivatives have been shown to modulate different and highly significant pathways. One such pathway is the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers. The analog N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide has been identified as a potent inhibitor of β-catenin. nih.gov By targeting this pathway, the compound can inhibit the transcription of Wnt-dependent genes, leading to the suppression of cancer cell proliferation.
Furthermore, the general class of sulfonamides is known to interact with carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and tumorigenesis. nih.gov The inhibition of specific carbonic anhydrase isoforms by certain sulfonamide derivatives can contribute to their antitumor effects.
Table 3: Biological Pathways Modulated by Sulfonamide Derivatives
| Pathway | Primary Target/Mechanism | Consequence of Modulation |
| Folate Synthesis (in bacteria) | Dihydropteroate synthase (DHPS) inhibition | Inhibition of DNA/RNA synthesis |
| Wnt/β-catenin Signaling | Inhibition of β-catenin | Suppression of cancer cell proliferation |
| Carbonic Anhydrase-related Pathways | Inhibition of carbonic anhydrase isoforms | Alteration of pH homeostasis, antitumor effects |
Future Research Directions and Rational Design Paradigms for Sulfonamide Derivatives
Targeted Synthesis of Next-Generation N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide Analogs
The future of sulfonamide-based drug discovery hinges on the targeted synthesis of novel analogs designed with specific therapeutic objectives. This approach moves beyond traditional high-throughput screening to a more knowledge-based process, where structural modifications to the parent compound, this compound, are made to optimize interactions with a biological target. Key strategies include the modification of the aryl rings and the sulfonamide linker to fine-tune the molecule's electronic and steric properties. researchgate.net Synthetic methodologies are continuously evolving to allow for more efficient and precise construction of these complex molecules. ijarsct.co.inscispace.com
The design process often involves creating a series of derivatives where specific functional groups are systematically altered. For instance, substituents on the 4-chlorophenyl ring can be varied to enhance binding affinity or modulate solubility. Similarly, modifications to the 3-aminophenyl moiety can introduce new interaction points with a target protein or alter the compound's pharmacokinetic profile. journalijar.com This rational, iterative process of design, synthesis, and biological evaluation is crucial for developing next-generation analogs with improved therapeutic indices. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in the rational design of new therapeutic agents, including sulfonamide derivatives. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to establish correlations between the chemical structure of sulfonamide derivatives and their biological activity. benthamdirect.comqub.ac.ukqub.ac.uk These models can predict the potency of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug development. qub.ac.uknih.gov
Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding mode and affinity. qub.ac.ukresearchgate.netnih.gov For sulfonamide derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of an enzyme. benthamdirect.comnih.gov Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing its stability over time. nih.govnih.gov These in silico tools, including ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, provide a comprehensive profile of potential drug candidates before their synthesis. nih.govrsc.org
| Computational Technique | Application in Sulfonamide Drug Design | Key Insights Provided |
| QSAR | Predicts the biological activity of novel analogs based on their physicochemical properties. benthamdirect.comnih.gov | Identifies key structural features that contribute to potency and guides the design of more active compounds. benthamdirect.com |
| Molecular Docking | Simulates the binding of sulfonamide derivatives to the active site of a biological target. qub.ac.uknih.gov | Reveals binding conformation, predicts binding affinity (scoring functions), and identifies key molecular interactions. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-protein complex over time. nih.gov | Assesses the stability of the binding interaction and reveals conformational changes in the protein or ligand upon binding. nih.gov |
| ADME/Tox Prediction | Predicts the pharmacokinetic and toxicological properties of designed molecules. nih.gov | Estimates drug-likeness, metabolic stability, and potential toxicity, helping to identify candidates with favorable profiles early in the discovery process. nih.gov |
Exploration of Novel Biological Targets for Sulfonamide Action
While historically known for their antimicrobial properties, the versatile sulfonamide scaffold is now recognized for its activity against a wide array of biological targets implicated in various diseases. ajchem-b.comajchem-b.comresearchgate.net Research is actively exploring new applications for sulfonamide derivatives beyond their traditional roles. pexacy.com One significant area is oncology, where sulfonamides have been developed as inhibitors of key enzymes and receptors involved in cancer progression, such as carbonic anhydrases, protein tyrosine kinases, and vascular endothelial growth factor receptor-2 (VEGFR-2). ajchem-b.comajchem-b.comacs.org
The broad bioactivity of sulfonamides also extends to roles as antiviral, antidiabetic, and anti-inflammatory agents. ajchem-b.comresearchgate.net For example, certain derivatives have shown potential in managing type 2 diabetes by inhibiting enzymes like α-glucosidase and α-amylase. nih.gov The ability of the sulfonamide functional group to act as a zinc-binding group has made it a privileged scaffold for inhibiting metalloenzymes, particularly carbonic anhydrases, which are targets for glaucoma and certain cancers. ajchem-b.comajchem-b.com The ongoing identification of new biological targets will continue to expand the therapeutic potential of this class of compounds. acs.org
| Biological Target Class | Therapeutic Area | Examples of Sulfonamide Action |
| Protein Tyrosine Kinases (e.g., VEGFR-2) | Oncology | Inhibition of angiogenesis, controlling tumor growth. acs.org |
| Carbonic Anhydrases | Oncology, Glaucoma | Inhibition of tumor-associated isoforms (CA IX, XII); reduction of intraocular pressure. ajchem-b.comajchem-b.com |
| Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase) | Diabetes | Control of postprandial hyperglycemia. nih.govresearchgate.net |
| Anti-apoptotic Proteins (e.g., Mcl-1) | Oncology | Induction of apoptosis in cancer cells. benthamdirect.comresearchgate.net |
| Dihydrofolate Reductase (DHFR) | Infectious Disease, Oncology | Inhibition of folate metabolism, leading to antimicrobial or antitumor effects. rsc.org |
Development of Multi-Targeting Sulfonamide Derivatives
Complex multifactorial diseases such as cancer, diabetes, and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. researchgate.net This has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more distinct biological targets. researchgate.netscilit.com The sulfonamide scaffold is an excellent candidate for this polypharmacological approach due to its structural versatility and broad range of biological activities. researchgate.net
The rational design of multi-target sulfonamides involves integrating pharmacophoric features necessary for binding to different targets into a single molecular entity. nih.govrsc.org For instance, a sulfonamide derivative could be engineered to simultaneously inhibit both a protein kinase and a carbonic anhydrase, offering a synergistic effect in cancer therapy. scilit.com In the context of diabetes, derivatives have been designed to inhibit both α-glucosidase and α-amylase, providing a more comprehensive approach to managing blood glucose levels. researchgate.netrsc.org This strategy aims to achieve enhanced therapeutic efficacy and potentially reduce the likelihood of drug resistance compared to single-target agents. researchgate.net
Investigation of Sulfonamide Conjugates and Hybrid Molecules
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. dergipark.org.tr This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. nih.govnih.gov Sulfonamides are frequently used as one of the core components in the design of such hybrid molecules. researchgate.net
Mechanistic Elucidation via Advanced Biophysical Techniques
A thorough understanding of how a drug molecule interacts with its target at a molecular level is fundamental for rational drug design. Advanced biophysical techniques are crucial for elucidating the mechanism of action of sulfonamide derivatives. nih.govnih.gov These methods provide detailed information on binding thermodynamics, kinetics, and the structural consequences of the drug-target interaction. nih.govacs.org
Isothermal titration calorimetry (ITC) is a powerful tool used to directly measure the thermodynamic parameters of binding, such as the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. nih.govfrontiersin.org Spectroscopic techniques, including fluorescence spectroscopy and circular dichroism (CD), can be used to monitor binding events and detect conformational changes in the target protein upon ligand binding. nih.govacs.org High-resolution structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the precise three-dimensional arrangement of the sulfonamide derivative within the protein's binding site, highlighting key atomic-level interactions. nih.govacs.org These detailed mechanistic insights are invaluable for the structure-guided optimization of lead compounds. nih.gov
| Biophysical Technique | Type of Information Provided | Relevance to Sulfonamide Design |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govfrontiersin.org | Provides a complete thermodynamic signature of the binding event, guiding modifications to improve affinity and selectivity. |
| Fluorescence Spectroscopy | Binding constants, mechanism of fluorescence quenching (static vs. dynamic). nih.govacs.org | Confirms binding and provides insights into the proximity of the ligand to fluorescent amino acid residues like tryptophan. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Changes in the secondary and tertiary structure of the target protein. nih.gov | Reveals if the sulfonamide derivative induces conformational changes in the protein upon binding. |
| X-ray Crystallography / NMR Spectroscopy | High-resolution 3D structure of the ligand-protein complex. nih.gov | Provides a precise atomic-level map of the binding site, enabling structure-based drug design and optimization. acs.org |
| Differential Scanning Calorimetry (DSC) | Changes in the thermal stability of the protein upon ligand binding. nih.gov | Indicates that the ligand binding stabilizes the protein, confirming a direct interaction. |
Q & A
Q. What are the recommended synthetic routes for N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via sulfonylation of 3-aminophenylamine with 4-chlorobenzenesulfonyl chloride under basic conditions. A standard protocol involves:
- Reacting equimolar amounts of 3-aminophenylamine and 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane.
- Adding a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
- Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol.
Key Optimization Factors:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- NMR Spectroscopy :
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.8 ppm), NH₂ (δ ~5.2 ppm, broad), and sulfonamide NH (δ ~9.1 ppm).
- ¹³C NMR : Peaks for sulfonyl carbon (δ ~140 ppm) and aromatic carbons (δ 115–135 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion [M+H]⁺ (m/z calculated for C₁₂H₁₁ClN₂O₂S: 298.02).
- UV-Vis Spectroscopy : Aromatic π→π* transitions (~260 nm) and n→π* transitions (~310 nm) provide electronic profile data .
Q. Purity Validation :
- HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Antimicrobial Activity :
- Enzyme Inhibition :
- Carbonic anhydrase inhibition assays (IC₅₀ determination) due to sulfonamide’s known affinity for zinc-containing enzymes.
- Cytotoxicity :
- MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: SAR studies should systematically modify substituents while retaining the sulfonamide core:
- Region-Specific Modifications :
- Aromatic Ring : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 4-chlorophenyl moiety to enhance electrophilic interactions.
- Amino Group : Acylate or alkylate the NH₂ to improve membrane permeability.
- Biological Testing :
- Compare MIC values and cytotoxicity across derivatives.
- Use molecular docking to prioritize substituents with predicted binding to targets (e.g., penicillin-binding proteins).
Example from Literature :
A related sulfonamide derivative showed enhanced MRSA resensitization after replacing chlorine with a trifluoromethyl group, reducing mammalian toxicity by 40% .
Q. What computational strategies predict electronic properties and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
- Simulate ligand-protein interactions (e.g., with β-lactamase) using AMBER or GROMACS.
- Analyze binding free energies (MM-PBSA) to identify critical residues.
Validation :
Compare DFT-predicted dipole moments with experimental dielectric constant measurements .
Q. How can X-ray crystallography resolve molecular conformation and packing effects?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/water (7:3) yields single crystals.
- Data Collection :
- Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Solve structure via direct methods (SHELXS) and refine with SHELXL.
- Key Metrics :
Example : A chlorophenyl sulfonamide analog crystallized in the monoclinic P2₁/c space group, with intermolecular N–H···O hydrogen bonds forming a 2D network .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Troubleshooting Steps :
- Assay Validation : Confirm target engagement via orthogonal assays (e.g., SPR for binding affinity).
- Solubility Check : Use dynamic light scattering (DLS) to rule out aggregation.
- DFT Recalculation : Verify solvent effects (e.g., PCM model) and excited-state contributions.
- Case Study : Discrepancies in predicted vs. observed β-lactam synergy were resolved by incorporating explicit water molecules in MD simulations .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Chemical Modifications :
- Introduce polar groups (e.g., hydroxyl, morpholine) on the aminophenyl ring.
- Prepare phosphate or lysine salts.
- Formulation Approaches :
- Use cyclodextrin inclusion complexes or nanoemulsions.
- Assess solubility via shake-flask method (pH 7.4 PBS) and HPLC quantification.
Data from Analogs :
A morpholine-substituted sulfonamide derivative achieved 15 mg/mL solubility in PBS, compared to 0.2 mg/mL for the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
